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Compound of Interest

3-(1-Piperidinylmethyl)-morpholine

Compound Name:
2HCI

Cat. No.: B12102014

Get Quote

Executive Summary

3-(1-Piperidinylmethyl)morpholine Dihydrochloride is a bicyclic diamine scaffold featuring a

morpholine ring substituted at the C3 position with a piperidinyl-methyl moiety.[1] This
compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly
ligands for sigma receptors and specific G-protein coupled receptors (GPCRSs).[1] Its unique
structural geometry—combining a secondary amine (morpholine) and a tertiary amine
(piperidine) linked by a methylene bridge—offers versatile handles for further functionalization
and salt formation.[2]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Nomenclature and Identifiers[1][2][6]
¢ |[UPAC Name: 3-(Piperidin-1-ylmethyl)morpholine dihydrochloride

e Common Name: 3-Piperidinomethylmorpholine 2HCI[1]

e Molecular Formula: C10H20N20[1][2] - 2HCI
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e Molecular Weight: 257.20 g/mol (Salt); 184.28 g/mol (Free Base)[1][2]

o CAS Number:Not widely listed as a commodity chemical; typically synthesized de novo or
custom manufactured.[2] (Analogous free base structures often fall under generic
morpholine derivative classifications).[2]

Structural Architecture

The molecule consists of two saturated heterocycles connected by a single methylene carbon.

[2]

o Core A (Morpholine): Contains a secondary amine at position 4 and an ether oxygen at
position 1.[2] The C3 substitution introduces a chiral center (R or S), making the compound
enantiomeric.[2]

o Core B (Piperidine): Attached via its nitrogen atom (N1) to the methylene linker, acting as a
tertiary amine.[2]

o Linker: A methylene (-CHz-) bridge connecting C3 of morpholine to N1 of piperidine.[1]

Stereochemical Note: The C3 position of the morpholine ring is chiral.[2] Unless specified as an
enantiopure grade (e.g., derived from L-Serine), the material is typically supplied as a
racemate.[2]
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Figure 1: Connectivity of 3-(1-Piperidinylmethyl)morpholine showing the C3-Linker-N1 topology.
[1][3]

Physicochemical Properties[2][5][7]1[8][9][10][11][12]
[13]
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Property

Value | Characteristic

Note

Physical State

White to off-white crystalline

solid

Hygroscopic due to HCI salt
form.[1]

Typical for diamine

Melting Point > 200°C (Decomposition) i )
dihydrochlorides.[2]
- High in Water, Methanol, Insoluble in non-polar solvents
Solubility
DMSO (Hexane, Et20).[2]
pKai = 8.4 (Morpholine Piperidine nitrogen is more
pKa (Calc.) N .
NH)pKaz = 10.8 (Piperidine N) basic.[2]
o ] Store under inert atmosphere
Hygroscopicity High

(Argon/N2).[2]

pH (1% aq.)

Acidic (~3.0 - 4.[1]0)

Due to hydrolysis of the 2HCI
salt.[2]

Synthetic Pathways[2][7]

The synthesis of 3-substituted morpholines is more challenging than 2-substituted analogs.[1]

The most robust route utilizes Serine (or its derivatives) to establish the chiral center at C3,

followed by cyclization and functionalization.[2]

The "Serine Route" (Stereoselective)

This pathway allows for the production of enantiopure (R) or (S) isomers.[2]

o Starting Material: N-Benzyl-Serine Methyl Ester.[1]

» Cyclization: Reaction with chloroacetyl chloride followed by base-induced cyclization yields

the Morpholin-3-one intermediate.[1]

e Reduction: Reduction of the amide carbonyl (using BHs-THF or LiAlH4) yields N-Benzyl-3-

(hydroxymethyl)morpholine.[1]

 Activation: Conversion of the hydroxyl group to a leaving group (Mesylate or Chloride).[2]
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» Substitution: Nucleophilic attack by Piperidine displaces the leaving group.[2]

o Deprotection & Salt Formation: Catalytic hydrogenation (Pd/C, Hz) removes the benzyl
group, followed by treatment with HCI/Dioxane.[2]
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Figure 2: Step-wise synthesis from Serine precursors to the final dihydrochloride salt.
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Alternative Industrial Route (Racemic)

For non-chiral applications, the Epichlorohydrin route is often used:
» Reaction of 1,3-dichloropropanol with aminoacetaldehyde acetal derivatives.[2]
e Cyclization under acidic conditions to form the morpholine core.[2]

o Attachment of the piperidine moiety via reductive amination of a 3-formylmorpholine
intermediate.[2]

Reactivity Profile & Handling
Nucleophilicity & Selectivity

The molecule possesses two nitrogen centers with distinct reactivity:[1][2]

» Piperidine Nitrogen (Tertiary): Sterically hindered and already fully alkylated.[2] It acts as a
basic center but is chemically inert to acylation/alkylation under standard conditions.[2]

e Morpholine Nitrogen (Secondary): This is the primary reactive site.[2] It readily undergoes:
o Acylation: With acid chlorides or anhydrides to form amides.[2]
o Alkylation: With alkyl halides (SN2) or aldehydes (Reductive Amination).[2]
o Sulfonylation: With sulfonyl chlorides to form sulfonamides.[2]

Stability

e Thermal: Stable up to ~150°C in solid form.[2]

o Hydrolytic: The morpholine ether linkage is stable to aqueous acid and base.[2]

o Oxidation: Susceptible to N-oxidation at the tertiary piperidine nitrogen if treated with
peracids (e.g., mCPBA), forming N-oxides.[1]

Safety & Toxicology (E-E-A-T)

» Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Handling: The 2HCI salt is a fine powder that can be dusty.[2] Use a fume hood.[2]

Incompatibility: Strong oxidizing agents.[2] Reacts violently with acid chlorides if not
neutralized (releases HCI gas).[2]

Storage: Desiccate at 2-8°C. The salt is hygroscopic; moisture absorption leads to
"clumping” and difficulty in stoichiometry calculations.[1][2]

Experimental Protocol: Free Base Liberation

To use the compound in nucleophilic substitutions, the free base must be generated in situ.[2]

Dissolution: Suspend 1.0 eq of 3-(1-Piperidinylmethyl)morpholine 2HCI in dry
Dichloromethane (DCM) or Acetonitrile (MeCN).

Neutralization: Add 2.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

Observation: The suspension will clear as the organic-soluble free base is formed and the
amine hydrochloride salt (DIPEA[2]-HCI) remains in solution or precipitates (depending on
solvent).[2]

Usage: Add the electrophile (e.g., Alkyl Halide) directly to this mixture.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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